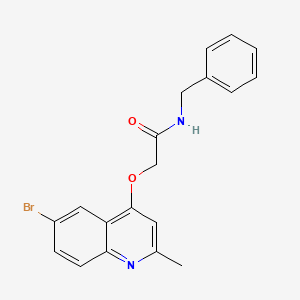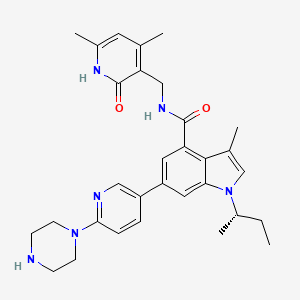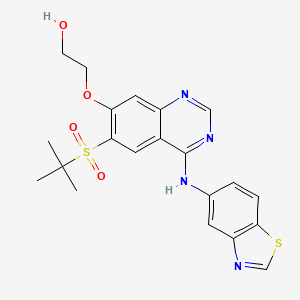
RIP2 kinase inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIP2 kinase inhibitor 1, also known as DCAM-253, is a potent small molecule tyrosine kinase inhibitor of RIP2 . RIP2, also known as receptor-interacting protein 2 (RIP2), is a downstream signaling molecule for nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) . It plays critical roles in innate immunity and is associated with numerous inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Discovery of Potent and Selective Inhibitors : Pyrazolocarboxamides have been identified as potent and selective inhibitors of receptor-interacting protein 2 kinase (RIP2). Their discovery, based on fragment screening and design principles, highlights significant kinase selectivity and potency, facilitating further investigation of RIP2 inhibition as a therapeutic target for autoinflammatory disorders (Haffner et al., 2019).
Pharmacological Characterization of Inhibitors : The identification of GSK583, a highly potent and selective RIP2 kinase inhibitor, has advanced the understanding of RIP2's role in NOD1 and NOD2 mediated disease pathogenesis. This inhibitor has been utilized in various in vitro, in vivo, and ex vivo experiments, contributing to the comprehension of RIP2 in autoinflammatory diseases (Haile et al., 2016).
Novel Inhibitors for Therapeutic Control of Inflammation : A study focusing on molecular modeling and chemoinformatics analyses identified new RIPK2 inhibitors. These inhibitors showed potential in inhibiting the proliferation of cancer cells and reducing NFκB activity. Importantly, their effectiveness in rodent models of intestinal and lung inflammation suggests potential therapeutic applications for diseases like inflammatory bowel disease and asthma (Salla et al., 2018).
Improving Inhibitor Profiles for Autoimmune Diseases : Efforts to improve the pharmacokinetic/pharmacodynamic (PK/PD) profile and reduce off-target liabilities of 4-aminoquinoline-based RIP2 inhibitors have led to the development of inhibitor 7. This inhibitor demonstrates high binding affinity for RIP2 and reduced activity at the hERG ion channel, making it a promising candidate for treating autoimmune diseases (Haile et al., 2018).
Clinical Candidate for Inflammatory Diseases : The discovery of a first-in-class RIP2 kinase-specific clinical candidate for treating inflammatory diseases showcases the potential of small-molecule inhibitors in this field. The reported compound demonstrates potent binding to RIP2 kinase and effective blocking of proinflammatory cytokine responses, suggesting its suitability for clinical advancement (Haile et al., 2019).
Structural Insights for Drug Design : Crystal structures of human RIP2 kinase domain complexed with ATP-competitive inhibitors provide foundational insights for designing potent and selective inhibitors. Understanding diverse inhibitor binding modes is crucial for advancing RIP2-targeted therapies (Charnley et al., 2015).
Immune Modulating Effects in Autoinflammation : RIP2's role in autoinflammation and immunity is significant, given its involvement in NOD1 and NOD2 signaling pathways. Understanding RIP2's immunological functions and its pharmaceutical targeting can inform therapeutic strategies for inflammatory diseases (Hofmann et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDOJINBFLDQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RIP2 kinase inhibitor 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

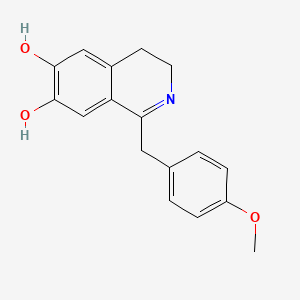

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
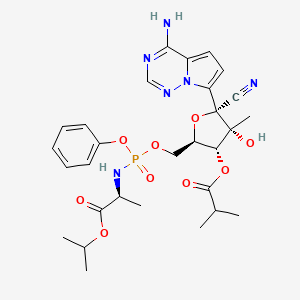
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
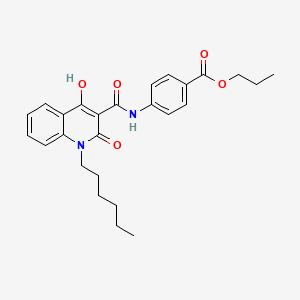
![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)
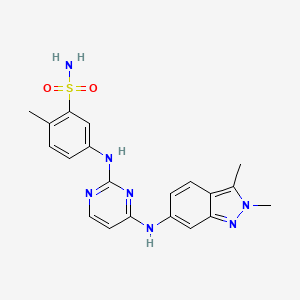
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)
